- Evaluating the one-pot synthesis of hydantoinsARKIVOC (Gainesville, 2007, (3), 29-36,
Cas no 89-24-7 (5-Phenylhydantoin)
5-Phenylhydantoin structure
5-Phenylhydantoin Properties
Names and Identifiers
-
- 5-Phenylimidazolidine-2,4-dione
- 5-Phenylhydantoin
- 4-Phenylimidazolidine-2,5-dione
- 5-D,L-phenylhydantoin
- 5-Phenyl
- 5-Phenyl-imidazolidin-2,4-dion
- Phenylhydantoin
- 5-Phenyl-2,4-imidazolidinedione
- Hydantoin,5-phenyl- (6CI,7CI,8CI)
- (?à)-5-Phenylhydantoin
- 5-Phenylimidazoline-2,4-dione
- DL-5-Phenylhydantoin
- NSC 27302
- NSC 40885
- NSC51847
- 2,4-Imidazolidinedione, 5-phenyl-
- Hydantoin, 5-phenyl-
- MLS002639158
- NXQJDVBMMRCKQG-UHFFFAOYSA-N
- 2, 5-phenyl-
- 5-phenyl-1,3-diazolidine-2,4-dione
- (R)-5-Phenylimidazolidine-2,4-dione
- Maybridge4_002063
- Oprea1_493755
- Hydantoin, 5-phenyl- (8CI)
- 5-Phenyl-2,4-imidozolidinedione
- 2,4-Imidazolidinedione,5-phenyl-
- HM
- PD065586
- 89-24-7
- STL360325
- NSC40885
- 2,4-Imidazolidinedione, 5-phenyl-, (.+.)-
- ZQL8E3X7HK
- HMS1526N17
- 2, 5-phenyl-, (.+-.)-
- EINECS 201-890-5
- SR-01000637598-1
- UNM000003518901
- 1-Propanone, 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)-
- NSC 51847
- BHS102154
- AI3-61187
- HMS3089L06
- NSC-27302
- SCHEMBL395878
- 5-Phenyl-2,4-imidazolidinedione #
- CS-0099333
- BRD-A25516658-001-01-6
- DTXSID30883267
- FS-2657
- MFCD00037881
- (+/-)-5-PHENYLHYDANTOIN
- 27534-86-7
- NSC-40885
- AKOS001341666
- A843101
- NSC-51847
- EN300-18239
- AKOS016050358
- UNII-ZQL8E3X7HK
- Q27888008
- SMR000038135
- 5-PHENYLHYDANTOIN [USP-RS]
- FT-0620762
- P0666
- NCGC00176961-01
- NSC27302
- CCG-48023
- Z57474290
- 5-Phenyl-2,4-imidazolidinedione (ACI)
- Hydantoin, 5-phenyl- (6CI, 7CI, 8CI)
- (±)-5-Phenylhydantoin
- 5-PHENYLHYDANTOIN (USP-RS)
- DTXCID20893431
- 4-phenyl-4H-imidazole-2,5-diol
- NS00041089
- DB-057120
- +Expand
-
- MFCD00037881
- NXQJDVBMMRCKQG-UHFFFAOYSA-N
- 1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
- O=C1NC(C2C=CC=CC=2)C(=O)N1
Computed Properties
- 176.05900
- 2
- 2
- 1
- 176.058578
- 13
- 234
- 0
- 0
- 1
- 0
- 0
- 1
- 0.5
- 8
- 0
- 58.2
Experimental Properties
- 1.22470
- 58.20000
- 1.569
- 181.0 to 185.0 deg-C
- White crystals or powders.
- Soluble in hot water, slightly soluble in ethanol and benzene, insoluble in ether \ petroleum ether and cold water
- 1.276
5-Phenylhydantoin Security Information
- S22-S24/25
- NONH for all modes of transport
- Sealed in dry,2-8°C
5-Phenylhydantoin Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Phenylhydantoin Price
5-Phenylhydantoin Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball millingIranian Chemical Communication, 2017, 5(1), 58-66,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ; 17 min, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
- A one-pot synthesis of 5,5-disubstituted hydantoin derivatives using magnetic Fe3O4 nanoparticles as a reusable heterogeneous catalystComptes Rendus Chimie, 2013, 16(12), 1165-1171,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Ethyl acetoacetate , Hydrochloric acid Solvents: Ethanol , Water ; 6 h, reflux
Reference
- Novel one-pot synthesis of new derivatives of dihydropyrimidinones and unusual polysubstituted imidazolin-2-ones: x-ray crystallographic structureJournal of the Iranian Chemical Society, 2005, 2(4), 319-329,
5-Phenylhydantoin Raw materials
5-Phenylhydantoin Preparation Products
5-Phenylhydantoin Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:89-24-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:89-24-7)
XU NV SHI
15221998634
1986399151@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:89-24-7)
TANG SI LEI
15026964105
2881489226@qq.com
5-Phenylhydantoin Related Literature
-
1. Index pages
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
3. 319. Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphideA. H. Cook,Ian Heilbron,A. L. Levy J. Chem. Soc. 1947 1598
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Siraj A. Mira,Yousry M. El-Sayed,Samira I. Islam Analyst 1987 112 57
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Marek Daszkiewicz,Mariola Puszyńska-Tuszkanow,Zbigniew Staszak,Ida Chojnacka,Hanna Fa?tynowicz,Maria Cie?lak-Golonka CrystEngComm 2018 20 2907
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Francesca Olimpieri,Maria Cristina Bellucci,Tommaso Marcelli,Alessandro Volonterio Org. Biomol. Chem. 2012 10 9538
-
Cris Lapthorn,Frank S. Pullen,Babur Z. Chowdhry,Patricia Wright,George L. Perkins,Yanira Heredia Analyst 2015 140 6814
-
Lor Huai Chong,Huan Li,Isaac Wetzel,Hansang Cho,Yi-Chin Toh Lab Chip 2018 18 3239
-
L. Konnert,M. Dimassi,L. Gonnet,F. Lamaty,J. Martinez,E. Colacino RSC Adv. 2016 6 36978
-
L. Konnert,M. Dimassi,L. Gonnet,F. Lamaty,J. Martinez,E. Colacino RSC Adv. 2016 6 36978
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89-24-7)5-Phenylhydantoin
99%/99%
5g/25g
163.0/295.0